ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenoxyacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenoxyacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of thienopyridazines This compound is characterized by its unique structure, which includes a thieno[3,4-d]pyridazine core, a methoxyphenyl group, and a phenoxyacetamido group
Preparation Methods
The synthesis of ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenoxyacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,4-d]pyridazine ring system.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, often using a methoxyphenyl halide and a suitable base.
Attachment of the Phenoxyacetamido Group: This step involves the reaction of the intermediate compound with phenoxyacetic acid or its derivatives under amide coupling conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and automated reactors to scale up the process.
Chemical Reactions Analysis
Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenoxyacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The methoxy and phenoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenoxyacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound has potential as a lead molecule for the development of new drugs due to its unique structure and potential biological activity. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It can be used as a probe to study various biological processes and pathways, particularly those involving its molecular targets.
Mechanism of Action
The mechanism of action of ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenoxyacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is not fully understood, but it is believed to interact with specific molecular targets in cells. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects may be mediated through the inhibition or activation of these targets, leading to changes in cellular function and signaling.
Comparison with Similar Compounds
Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenoxyacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can be compared with other thienopyridazine derivatives, such as:
Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate: This compound has a similar methoxyphenyl group but differs in its core structure and functional groups.
Ethyl 6-(4-methoxyphenyl)-2-oxo-4-phenyl-3-cyclohexene-1-carboxylate: This compound shares the methoxyphenyl group but has a different core structure and additional functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(2-phenoxyacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O6S/c1-3-32-24(30)21-18-14-34-22(25-19(28)13-33-17-7-5-4-6-8-17)20(18)23(29)27(26-21)15-9-11-16(31-2)12-10-15/h4-12,14H,3,13H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUYWLYFKBPUAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)COC3=CC=CC=C3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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